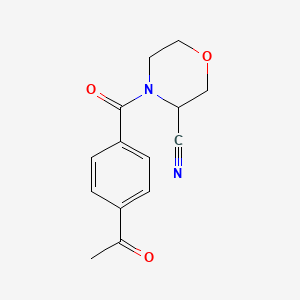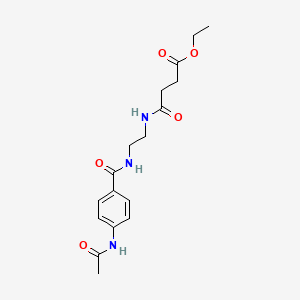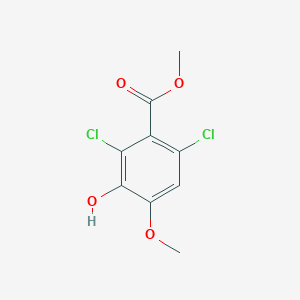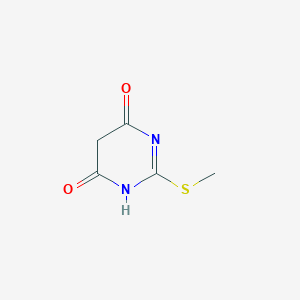![molecular formula C17H26N4O2S B2473616 7-异丁基-5-(异戊基硫代)-1,3-二甲基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 893392-86-4](/img/structure/B2473616.png)
7-异丁基-5-(异戊基硫代)-1,3-二甲基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is an intriguing compound within the pyrimidine class
科学研究应用
In Chemistry: In the field of chemistry, this compound is often explored for its unique reactivity and potential as a building block for more complex molecules. Its versatile nature makes it suitable for creating derivatives with diverse properties.
In Biology: Biologically, 7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may exhibit interesting interactions with biomolecules, leading to potential applications in drug discovery and development. Studies often focus on its binding affinities, biological activity, and potential as a therapeutic agent.
In Medicine: In medical research, this compound is investigated for its potential therapeutic benefits, including its role in targeting specific pathways or receptors. Its structural complexity allows for the design of analogs with improved efficacy and reduced side effects.
In Industry: Industrial applications of 7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione include its use as an intermediate in the synthesis of high-value chemicals, pharmaceuticals, and materials
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione generally involves multiple steps, starting with the construction of the pyrimidine ring system. Key reagents and intermediate compounds are utilized in this multistep synthesis, often requiring specific reaction conditions such as controlled temperatures and catalysts to ensure efficiency and yield.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for cost-effectiveness and scalability. Large-scale synthesis might involve continuous flow processes, utilizing robust and efficient catalysts to enhance reaction rates and selectivity. High-pressure reactors and automated control systems are often employed to maintain optimal conditions throughout the production cycle.
化学反应分析
Types of Reactions: 7-Isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo a variety of chemical reactions, including:
Oxidation: Conversion of thiol groups to sulfonic acids or sulfoxides.
Reduction: Reduction of pyrimidine rings under specific conditions.
Substitution: Nucleophilic substitution reactions involving alkyl and aryl halides.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation processes, reducing agents such as lithium aluminum hydride for reductions, and strong bases like sodium hydride for substitution reactions. Reaction conditions often require precise control of temperature, pressure, and pH to achieve desired outcomes.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. Oxidative transformations typically yield sulfoxides or sulfonic acids, whereas reductive processes can produce fully reduced pyrimidines or intermediate compounds with altered electronic structures.
作用机制
Mechanism of Effects: The compound exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. The binding of 7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione to these targets can modulate biological pathways, leading to desired therapeutic outcomes.
Molecular Targets and Pathways: Research indicates that the molecular targets of this compound may include key enzymes involved in metabolic pathways, cell signaling, or gene expression. The modulation of these pathways can result in various biological effects, which are of interest in both basic and applied sciences.
相似化合物的比较
5-methyluracil
1,3-dimethyluracil
6-thioguanine
属性
IUPAC Name |
1,3-dimethyl-5-(3-methylbutylsulfanyl)-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-10(2)7-8-24-15-13-14(18-12(19-15)9-11(3)4)20(5)17(23)21(6)16(13)22/h10-11H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCDSJCJJYXOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2473535.png)

![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)

![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)
![2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2473542.png)

![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)


![(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE](/img/structure/B2473552.png)


